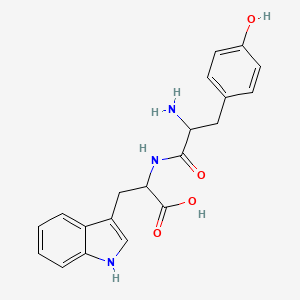
Tyrosine Tryptophan dipeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosine Tryptophan dipeptide is a compound formed by the linkage of two amino acids, tyrosine and tryptophan These amino acids are essential for various biochemical processes in the body Tyrosine is known for its role in protein synthesis and as a precursor to neurotransmitters, while tryptophan is a precursor to serotonin and melatonin
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine Tryptophan dipeptide can be achieved through chemical, chemoenzymatic, and enzymatic methods. Chemical synthesis involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to form peptide bonds. Chemoenzymatic synthesis uses enzymes along with chemical methods to achieve the desired product, while enzymatic synthesis relies solely on enzymes to catalyze the formation of the dipeptide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. This process includes the use of automated peptide synthesizers, which can efficiently produce large quantities of the dipeptide with high purity. The use of enzymes in industrial production is also being explored to reduce costs and improve efficiency.
化学反应分析
Types of Reactions: Tyrosine Tryptophan dipeptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the dipeptide for specific applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of alcohols
科学研究应用
Tyrosine Tryptophan dipeptide has a wide range of scientific research applications. In chemistry, it can be used as a model compound to study peptide bond formation and the effects of various modifications. In biology, it can be used to investigate the roles of tyrosine and tryptophan in protein function and signaling pathways. In medicine, it has potential applications in drug development and as a therapeutic agent for various conditions. In industry, it can be used in the production of functional foods and nutraceuticals.
作用机制
The mechanism of action of Tyrosine Tryptophan dipeptide involves its interaction with various molecular targets and pathways. Tyrosine can be phosphorylated by kinases, leading to the activation of signaling pathways involved in cell growth and differentiation. Tryptophan can be converted to serotonin and melatonin, which play roles in mood regulation and sleep. The combination of these two amino acids in a dipeptide form can have synergistic effects, enhancing their individual actions and providing unique benefits.
相似化合物的比较
Similar Compounds: Similar compounds to Tyrosine Tryptophan dipeptide include other dipeptides formed by the combination of tyrosine and tryptophan with different amino acids. For example, Tyrosine Phenylalanine dipeptide and Tryptophan Glycine dipeptide are similar compounds that can have distinct properties and applications.
Uniqueness: The uniqueness of this compound lies in the specific combination of tyrosine and tryptophan, which can provide unique properties and potential applications not found in other dipeptides. The presence of both aromatic amino acids can enhance the dipeptide’s stability and interactions with other molecules, making it a valuable compound for various scientific research and industrial applications.
属性
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPMAOOKQJYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Tyrosyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)

![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)
![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
